molecular formula C18H25N3O4 B11087008 N'-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hexanehydrazide CAS No. 956183-75-8

N'-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hexanehydrazide

Cat. No.: B11087008
CAS No.: 956183-75-8
M. Wt: 347.4 g/mol
InChI Key: MPNYORBZWMOPLD-UHFFFAOYSA-N
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Description

N’-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hexanehydrazide is a complex organic compound with a molecular formula of C18H25N3O4 This compound is characterized by the presence of an ethoxyphenyl group, a dioxopyrrolidinyl ring, and a hexanehydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hexanehydrazide typically involves multiple steps. One common method includes the reaction of 3-ethoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization with a dicarboxylic acid derivative to form the dioxopyrrolidinyl ring. The final step involves the reaction of the resulting compound with hexanehydrazide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of N’-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hexanehydrazide may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hexanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hexanehydrazide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hexanehydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide
  • N’-[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinohydrazide

Uniqueness

N’-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hexanehydrazide is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

956183-75-8

Molecular Formula

C18H25N3O4

Molecular Weight

347.4 g/mol

IUPAC Name

N'-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hexanehydrazide

InChI

InChI=1S/C18H25N3O4/c1-3-5-6-10-16(22)20-19-15-12-17(23)21(18(15)24)13-8-7-9-14(11-13)25-4-2/h7-9,11,15,19H,3-6,10,12H2,1-2H3,(H,20,22)

InChI Key

MPNYORBZWMOPLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NNC1CC(=O)N(C1=O)C2=CC(=CC=C2)OCC

solubility

43.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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